cis-4-(tert-Butyl)piperidine-2-carboxylic Acid
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Overview
Description
cis-4-(tert-Butyl)piperidine-2-carboxylic Acid: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are widely used in pharmaceuticals and organic synthesis. The tert-butyl group attached to the piperidine ring enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(tert-Butyl)piperidine-2-carboxylic Acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-(tert-Butyl)piperidine-2-carboxylic Acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
cis-4-(tert-Butyl)piperidine-2-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-4-(tert-Butyl)piperidine-2-carboxylic Acid involves its interaction with specific molecular targets. The tert-butyl group enhances its binding affinity to certain enzymes or receptors, influencing biological pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.
Comparison with Similar Compounds
- cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic Acid tert-butyl ester
- tert-Butyl 4-(2-Hydroxyethyl)piperidine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
Uniqueness: cis-4-(tert-Butyl)piperidine-2-carboxylic Acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the cis-configuration of the piperidine ring contribute to its stability and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C20H38N2O4 |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-tert-butylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/2C10H19NO2/c2*1-10(2,3)7-4-5-11-8(6-7)9(12)13/h2*7-8,11H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
UYFMAICJLPKUEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCNC(C1)C(=O)O.CC(C)(C)C1CCNC(C1)C(=O)O |
Origin of Product |
United States |
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